Rhodium;trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

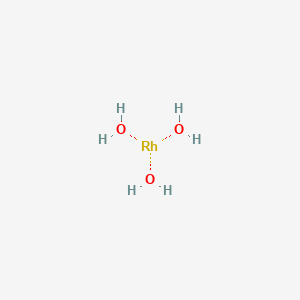

Rhodium trihydroxide, with the chemical formula Rh(OH)₃, is an inorganic compound consisting of rhodium atoms bonded to three hydroxide ions. It is typically a solid compound that appears white or pale yellow in color . Rhodium trihydroxide is not commonly found in nature but can be synthesized in the laboratory .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium trihydroxide can be synthesized by reacting rhodium salts with alkaline solutions. One common method involves dissolving rhodium chloride in water and then adding a sodium hydroxide solution to precipitate rhodium trihydroxide . The reaction is typically carried out at room temperature and the precipitate is filtered, washed, and dried.

Industrial Production Methods: In industrial settings, rhodium trihydroxide is often produced through the treatment of rhodium-containing ores or secondary resources. The process involves the fusion of rhodium metals with sodium peroxide or sodium bisulfate, followed by dissolution in aqua regia . The resulting solution is then treated with an alkaline solution to precipitate rhodium trihydroxide.

Chemical Reactions Analysis

Types of Reactions: Rhodium trihydroxide undergoes various chemical reactions, including:

Oxidation: Rhodium trihydroxide can be oxidized to form rhodium dioxide.

Reduction: It can be reduced to metallic rhodium using hydrogen gas.

Substitution: Rhodium trihydroxide can react with acids to form rhodium salts.

Common Reagents and Conditions:

Oxidation: Performed using oxidizing agents like oxygen or ozone at elevated temperatures.

Reduction: Conducted using hydrogen gas at high temperatures.

Substitution: Involves reacting with acids such as hydrochloric acid at room temperature.

Major Products:

Oxidation: Rhodium dioxide (RhO₂)

Reduction: Metallic rhodium (Rh)

Substitution: Rhodium chloride (RhCl₃) and other rhodium salts.

Scientific Research Applications

Rhodium trihydroxide has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various rhodium compounds and catalysts.

Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.

Medicine: Explored for its anticancer, antibacterial, antifungal, antiviral, and antiparasitic properties.

Industry: Utilized in the production of high-quality fuels through catalytic processes.

Mechanism of Action

The mechanism by which rhodium trihydroxide exerts its effects varies depending on its application:

Anticancer Action: Rhodium complexes interact with DNA, inhibiting DNA replication and leading to cancer cell death.

Antibacterial and Antifungal Action: Rhodium complexes disrupt the cell walls of bacteria and fungi, leading to cell lysis.

Catalytic Action: In industrial applications, rhodium trihydroxide acts as a catalyst by facilitating the breaking and forming of chemical bonds in various reactions.

Comparison with Similar Compounds

Rhodium Dioxide (RhO₂): An oxidized form of rhodium trihydroxide.

Rhodium Chloride (RhCl₃): A rhodium salt formed through substitution reactions.

Rhodium Acetate (Rh₃(CH₃COO)₆): A rhodium compound used in catalysis.

Uniqueness: Rhodium trihydroxide is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its ability to act as a precursor for other rhodium compounds and its potential therapeutic properties make it a valuable compound in both scientific research and industrial applications .

Properties

Molecular Formula |

H6O3Rh |

|---|---|

Molecular Weight |

156.952 g/mol |

IUPAC Name |

rhodium;trihydrate |

InChI |

InChI=1S/3H2O.Rh/h3*1H2; |

InChI Key |

QAMPSLDLJHRGPM-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.[Rh] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrochloride](/img/structure/B12333063.png)

![6-[(1E,3E,5E)-6-(2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl)hexa-1,3,5-trienyl]-3,5-dimethylpyran-2-one](/img/structure/B12333090.png)

![2-{[1-(2-Aminoacetyl)pyrrolidin-2-yl]formamido}pentanedioic acid](/img/structure/B12333101.png)

![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12333115.png)